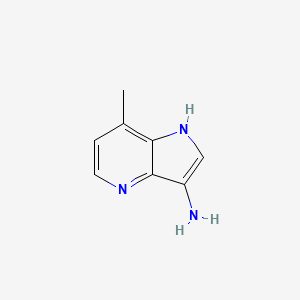

3-AMINO-7-METIL-4-AZAINDOL

Descripción general

Descripción

7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibidores de Kinasa

Los derivados de azaindol, como 3-AMINO-7-METIL-4-AZAINDOL, están ganando popularidad como inhibidores de kinasa . Estos compuestos contribuyen significativamente al descubrimiento e innovación de fármacos . Se utilizan en el diseño de inhibidores más potentes y selectivos .

Bioisósteros de Sistemas de Indol o Purina

Los cuatro isómeros posicionales de azaindol, que asocian un anillo de piridina y un anillo de pirrol mediante un enlace C-C fusionado, poseen todos los criterios necesarios para ser excelentes bioisósteros de los sistemas de indol o purina . Estas tres entidades solo difieren en la sustitución de un fragmento sp2 CH por un átomo de nitrógeno sp2 y viceversa .

Estrategias de Optimización de Fármacos

Los azaindoles son interesantes en términos de estrategias de optimización de fármacos . La modificación de la regla de los cinco de Lipinski, la solubilidad, el pK A y la lipofilia, la unión al objetivo y las propiedades de ADME-tox se pueden modular y ajustar finamente utilizando el núcleo de azaindol en lugar de otros heterociclos bicíclicos fusionados .

Modulación de Procesos Biológicos

Los azaindoles han sido reconocidos como estructuras privilegiadas en la modulación de procesos biológicos, en programas de química medicinal y descubrimiento de fármacos .

Fármacos Anticancerígenos

Las pirrolopiridinas ('azaindoles') son andamios que se han utilizado ampliamente en el descubrimiento de fármacos; los fármacos anticancerígenos venetoclax y vemurafenib, recientemente registrados, se pueden mencionar entre los ejemplos más destacados .

Agente Anti-VIH

Un agente anti-VIH BMS-378806 es otro ejemplo de un fármaco que utiliza el andamio de azaindol .

Compuesto Antimiobácteriano

Un compuesto antimiobácteriano es otro ejemplo de un fármaco que utiliza el andamio de azaindol .

Tratamiento de Deficiencias Cognitivas

Un agente potencial para el tratamiento de deficiencias cognitivas es otro ejemplo de un fármaco que utiliza el andamio de azaindol .

Mecanismo De Acción

Target of Action

It’s worth noting that azaindole derivatives, which include 3-amino-7-methyl-4-azaindole, have been widely used in drug discovery . They have been involved in the design of M1 receptor positive allosteric modulators , muscarinic acetylcholine receptor modulators , decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) inhibitors , and HIV-1 attachment inhibitors .

Mode of Action

It’s known that azaindole derivatives have diverse biological activities . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Azaindole derivatives have been found to interact with multiple receptors, which suggests they may affect a variety of biochemical pathways .

Pharmacokinetics

The synthesis of azaindole derivatives has been well documented , which could provide valuable insights into their potential pharmacokinetic properties.

Result of Action

Azaindole derivatives have been found to exhibit a variety of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

The synthesis of azaindole derivatives has been well documented , which could provide valuable insights into the potential influence of environmental factors on their action.

Análisis Bioquímico

Biochemical Properties

7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it interacts with kinases, which are crucial for phosphorylation processes in cells. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine can alter gene expression by interacting with transcription factors, leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation events that are critical for signal transduction . This inhibition can result in altered cellular responses and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine can lead to sustained changes in cellular function, including altered cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s efficacy and toxicity, influencing its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by solute carrier (SLC) transporters and distributed to various tissues, including the liver, kidneys, and brain . The compound’s localization and accumulation in specific tissues can impact its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is crucial for its activity and function. It can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Actividad Biológica

7-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its role in cancer therapy and other therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolo-pyridine structure which contributes to its biological activity. The methyl group at the 7-position is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine, particularly in inhibiting various cancer cell lines.

- In Vitro Studies : The compound has shown promising results against several cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). For instance, one study reported that derivatives of pyridine compounds exhibited decreased IC50 values, indicating enhanced antiproliferative activity against these cell lines .

The mechanism underlying the anticancer activity involves the inhibition of fibroblast growth factor receptors (FGFRs). For example, a related study demonstrated that certain pyrrolo[2,3-b]pyridine derivatives inhibited FGFR signaling pathways, which are crucial in tumorigenesis . The compound's ability to modulate these pathways suggests its potential as a therapeutic agent in cancer treatment.

In Vivo Efficacy

In vivo studies using mouse models have shown that compounds similar to 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine can significantly reduce tumor size and inhibit metastasis. One notable study found that a derivative exhibited an IC50 value of 1900 nM against FGFR1 while effectively reducing the proliferation of 4T1 breast cancer cells in vivo .

Toxicity and Safety Profile

The safety profile of 7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is also critical for its therapeutic application. Research indicates that while the compound shows low acute toxicity (H302 classification), it may cause skin irritation (H315 classification) . These findings underscore the importance of further toxicological assessments before clinical application.

Propiedades

IUPAC Name |

7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-10-8-6(9)4-11-7(5)8/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTHFIWDCMFYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)C(=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.